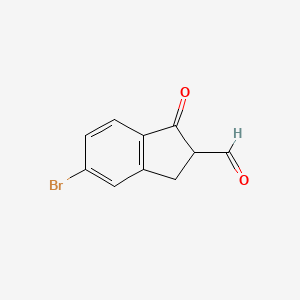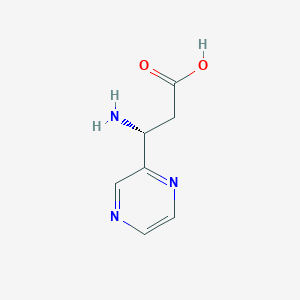![molecular formula C10H21NO B15275869 2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
2-[(2-Methylcyclopentyl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylcyclopentyl)amino]butan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a methyl group and an amino group, which is further connected to a butanol chain. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclopentyl)amino]butan-1-ol typically involves the reaction of 2-methylcyclopentylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylcyclopentyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(2-Methylcyclopentyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylcyclopentyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-2-{[(2-methylcyclopentyl)amino]methyl}butan-1-ol: This compound shares a similar structure but differs in the substitution pattern on the butanol chain.
1-Butanol, 2-amino-: Another related compound with a different substitution pattern on the butanol chain.
Uniqueness
2-[(2-Methylcyclopentyl)amino]butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it valuable for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
2-[(2-methylcyclopentyl)amino]butan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(7-12)11-10-6-4-5-8(10)2/h8-12H,3-7H2,1-2H3 |
Clave InChI |
PKUJQBBCCKLULA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC1CCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
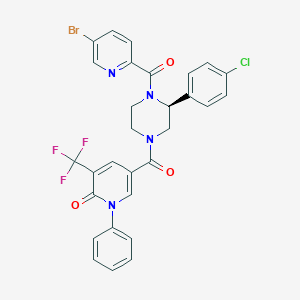
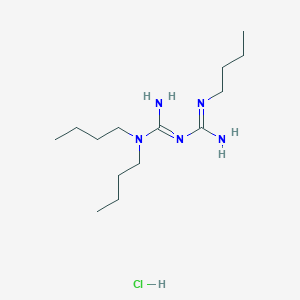

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)
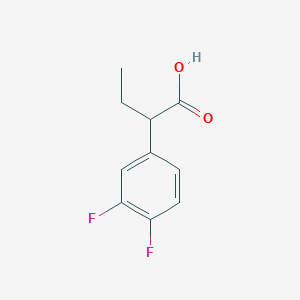
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)

